N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate
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Overview
Description
N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate is a chemical compound with the molecular formula C9H14N2·2HCl·H~2~O. It is a derivative of benzene, featuring two amine groups and three methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate typically involves the reaction of 1,3-diaminobenzene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and crystallized to obtain the dihydrochloride hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,4-trimethyl-1,2-benzenediamine dihydrochloride: This compound has a similar structure but with the amine groups in different positions.
N~1~,N~1~,4-trimethyl-1,3-benzenediamine: The non-hydrated form of the compound.
Uniqueness
N~1~,N~1~,4-trimethyl-1,3-benzenediamine dihydrochloride hydrate is unique due to its specific arrangement of functional groups and its hydrated form, which can influence its reactivity and solubility. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,3-diamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH.H2O/c1-7-4-5-8(11(2)3)6-9(7)10;;;/h4-6H,10H2,1-3H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXRRUXLRJVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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